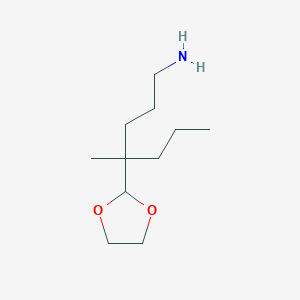
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine is an organic compound that features a dioxolane ring and an amine group. This compound is of interest due to its unique structure, which combines a cyclic acetal with an aliphatic amine, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the acetalization of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The resulting intermediate can then be subjected to reductive amination to introduce the amine group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as toluenesulfonic acid for the acetalization step and hydrogenation catalysts for the reductive amination step can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
1,3-Dioxolane: Lacks the methylheptan-1-amine side chain, making it less versatile in certain applications.
Uniqueness
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine is unique due to its combination of a dioxolane ring and an aliphatic amine. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-5-11(2,6-4-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAGLJAQBKBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCCN)C1OCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
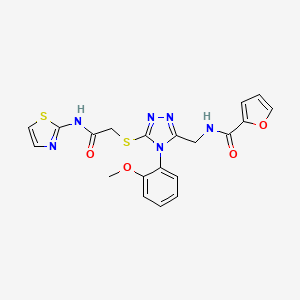
![N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2824903.png)
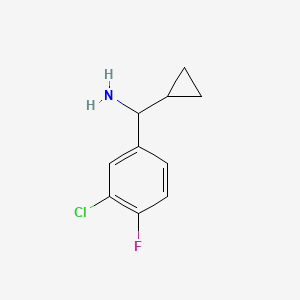
![4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2824905.png)
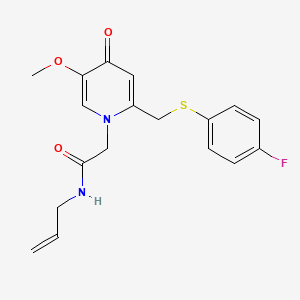
![5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2824907.png)
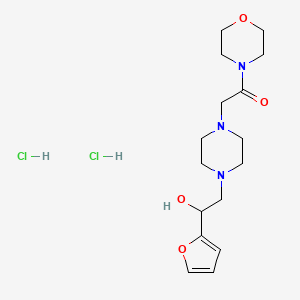
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2824912.png)
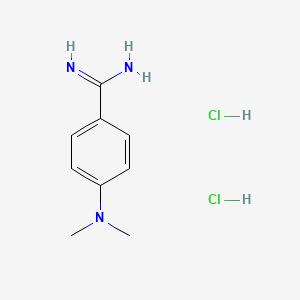
![4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2824917.png)
![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)
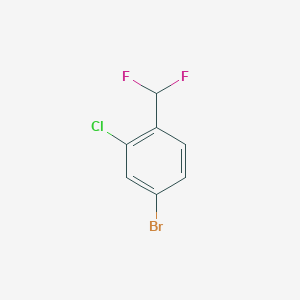
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2824921.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2824923.png)
